2-(4,4-Difluoropiperidin-1-yl)-4-iodopyridine
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Overview
Description
2-(4,4-Difluoropiperidin-1-yl)-4-iodopyridine is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a pyridine ring substituted with an iodine atom at the 4-position and a 4,4-difluoropiperidin-1-yl group at the 2-position. The presence of both fluorine and iodine atoms in the molecule contributes to its distinct reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-4-iodopyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 4-Iodopyridine: The initial step involves the iodination of pyridine to form 4-iodopyridine. This can be achieved using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide.
Introduction of 4,4-Difluoropiperidin-1-yl Group: The next step involves the nucleophilic substitution of the iodine atom with a 4,4-difluoropiperidin-1-yl group. This can be accomplished using a nucleophilic reagent such as 4,4-difluoropiperidine in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluoropiperidin-1-yl)-4-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, and alkoxides, to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form deiodinated products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form biaryl and alkyne derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride).
Coupling Reactions: Palladium catalysts, ligands (e.g., triphenylphosphine), bases (e.g., potassium phosphate), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution Reactions: Various substituted pyridines.
Oxidation and Reduction: N-oxides, deiodinated pyridines.
Coupling Reactions: Biaryl and alkyne derivatives.
Scientific Research Applications
2-(4,4-Difluoropiperidin-1-yl)-4-iodopyridine has been extensively studied for its applications in various scientific fields:
Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the formation of complex molecules through substitution and coupling reactions.
Biology: It is used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Medicine: The compound’s derivatives have shown potential as therapeutic agents for treating various diseases, including cancer and neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials, such as agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)-4-iodopyridine and its derivatives involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
DNA Intercalation: Some derivatives may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4-Difluoropiperidin-1-yl)aniline
- 2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine
- 2-(4,4-Difluoropiperidin-1-yl)pyrimidine
Uniqueness
2-(4,4-Difluoropiperidin-1-yl)-4-iodopyridine stands out due to the presence of both fluorine and iodine atoms, which impart unique reactivity and properties. The combination of these halogens allows for diverse chemical transformations and applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C10H11F2IN2 |
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Molecular Weight |
324.11 g/mol |
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)-4-iodopyridine |
InChI |
InChI=1S/C10H11F2IN2/c11-10(12)2-5-15(6-3-10)9-7-8(13)1-4-14-9/h1,4,7H,2-3,5-6H2 |
InChI Key |
ZFDSOUGZNWQNEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC=CC(=C2)I |
Origin of Product |
United States |
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